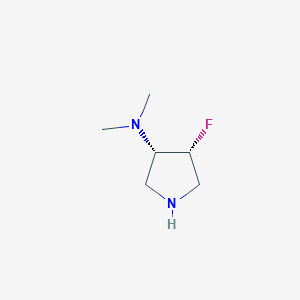
Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine is a chiral fluorinated amine compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine typically involves the use of chiral starting materials and fluorination reagents. One common method involves the reaction of a chiral pyrrolidine derivative with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups at the fluorine position.
Scientific Research Applications
Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Rel-(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine: Unique due to its specific chiral configuration and fluorine substitution.
Rel-(3S,4R)-4-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of a fluorine atom.
Rel-(3S,4R)-4-(trifluoromethyl)pyrrolidine: Contains a trifluoromethyl group, offering different chemical properties.
Uniqueness
This compound is unique due to its specific chiral centers and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3S,4R)-4-fluoro-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
AYFDWGKNWTZXFX-RITPCOANSA-N |
Isomeric SMILES |
CN(C)[C@H]1CNC[C@H]1F |
Canonical SMILES |
CN(C)C1CNCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















